(S)-3-(Difluoromethyl)morpholine

Catalog No.
S13459633
CAS No.
M.F
C5H9F2NO
M. Wt
137.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(Difluoromethyl)morpholine

Product Name

(S)-3-(Difluoromethyl)morpholine

IUPAC Name

(3S)-3-(difluoromethyl)morpholine

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

InChI

InChI=1S/C5H9F2NO/c6-5(7)4-3-9-2-1-8-4/h4-5,8H,1-3H2/t4-/m0/s1

InChI Key

XLKUBUPJCAGGDP-BYPYZUCNSA-N

Canonical SMILES

C1COCC(N1)C(F)F

Isomeric SMILES

C1COC[C@H](N1)C(F)F

(S)-3-(Difluoromethyl)morpholine is an advanced chiral fluorinated building block widely utilized in medicinal chemistry and agrochemical development. As a substituted saturated heterocycle, it combines the established pharmacokinetic benefits of the morpholine ring with the specific physicochemical properties of a difluoromethyl (-CF2H) group. The introduction of the alpha-CF2H moiety fundamentally alters the electron density of the morpholine nitrogen, modulating its basicity while simultaneously introducing a lipophilic hydrogen-bond donor. For procurement teams and synthetic chemists, this compound serves as a targeted precursor for developing highly bioavailable, metabolically stable active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics where precise stereocontrol and membrane permeability are critical [1].

Substituting (S)-3-(Difluoromethyl)morpholine with unsubstituted morpholine, trifluoromethylated analogs, or its (R)-enantiomer leads to cascading failures in both synthetic workflows and downstream performance. Unsubstituted morpholine possesses a significantly higher amine pKa (~8.36), which results in a higher degree of protonation at physiological pH, thereby reducing passive membrane permeability in biological systems. Conversely, substituting with 3-(trifluoromethyl)morpholine eliminates the critical hydrogen-bond donating capability of the -CF2H proton, potentially abolishing target affinity in structure-based drug design. Furthermore, utilizing a racemic mixture instead of the enantiopure (S)-form introduces unacceptable downstream costs associated with chiral resolution and halves the effective yield of the desired stereoisomer during API manufacturing [1].

Amine pKa & Membrane Permeability

The addition of the electron-withdrawing difluoromethyl group at the 3-position significantly impacts the basicity of the morpholine precursor, a key factor for downstream formulation and permeability. While unsubstituted morpholine exhibits a pKa of approximately 8.36, alpha-difluoromethylation suppresses this value into the 6.5–7.0 range. This pKa shift ensures that a substantially larger fraction of the resulting API remains in its un-ionized (neutral) state at a physiological pH of 7.4, directly enhancing passive membrane permeability compared to baseline morpholine derivatives [1].

Evidence DimensionAmine basicity (pKa) and physiological ionization
Target Compound DatapKa ~6.5–7.0 (increased neutral fraction at pH 7.4)
Comparator Or BaselineUnsubstituted morpholine (pKa ~8.36, predominantly ionized at pH 7.4)
Quantified Difference~1.5 to 1.8 log unit reduction in pKa
ConditionsAqueous solution, standard predictive models for alpha-fluorinated amines

Procuring the difluoromethylated analog directly improves the passive membrane permeability and oral bioavailability of downstream drug candidates by optimizing their ionization state.

Lipophilic Hydrogen Bond Donor Capacity

The -CF2H group acts as a classic 'lipophilic hydrogen bond donor,' distinguishing it from both unsubstituted and trifluoromethylated analogs. While 3-(trifluoromethyl)morpholine provides a highly lipophilic but strictly hydrogen-bond-accepting/hydrophobic -CF3 group, the polarized C-H bond in the -CF2H moiety of (S)-3-(difluoromethyl)morpholine can actively donate a hydrogen bond to backbone amides or water molecules in target active sites. This dual functionality allows for increased binding affinity without sacrificing the partition coefficient (LogP) required for tissue distribution [1].

Evidence DimensionHydrogen bond donor capacity vs. lipophilicity
Target Compound DataFunctions as both a lipophilic group and a weak H-bond donor
Comparator Or Baseline3-(Trifluoromethyl)morpholine (strictly hydrophobic/H-bond acceptor)
Quantified DifferenceAddition of 1 H-bond donor interaction while maintaining comparable LogP
ConditionsStructure-based drug design and crystallographic binding models

This specific physicochemical profile makes the compound highly valuable when optimizing target engagement in sterically constrained, hydrophobic enzyme pockets where a -CF3 group fails to bind.

Enantiomeric Purity & Process Yield

Utilizing the enantiopure (S)-3-(difluoromethyl)morpholine rather than a racemic mixture is critical for scalable processability. In the synthesis of complex chiral APIs, the stereocenter dictates the spatial trajectory of the difluoromethyl vector. Procuring the racemate necessitates late-stage chiral chromatography or diastereomeric salt resolution, which inherently caps the maximum theoretical yield of the desired active enantiomer at 50% and introduces significant solvent waste and reproducibility issues [1].

Evidence DimensionMaximum theoretical yield of enantiopure API
Target Compound Data100% theoretical integration into (S)-dependent pathways
Comparator Or BaselineRacemic 3-(difluoromethyl)morpholine (≤50% yield before resolution losses)
Quantified Difference≥2x improvement in effective chiral yield and elimination of resolution steps
ConditionsAsymmetric API synthesis workflows

Procuring the pre-resolved (S)-enantiomer eliminates costly downstream chiral separation steps, ensuring high reproducibility and doubling the material efficiency of advanced synthetic routes.

Metabolic Stability via CYP Shielding

The alpha-substitution of the morpholine ring with a difluoromethyl group provides essential precursor shielding against cytochrome P450 (CYP450)-mediated metabolism. Unsubstituted morpholine rings are highly susceptible to alpha-carbon oxidation, leading to ring-opening or N-dealkylation. The strong electron-withdrawing nature and increased steric bulk of the -CF2H group deactivate the adjacent C-H bonds toward oxidative insertion, significantly prolonging the metabolic half-life of the morpholine scaffold in vivo [1].

Evidence DimensionSusceptibility to alpha-oxidation and N-dealkylation
Target Compound DataHigh resistance due to -CF2H steric/electronic shielding
Comparator Or BaselineUnsubstituted morpholine (highly susceptible to alpha-oxidation)
Quantified DifferenceSignificant reduction in intrinsic clearance (CLint) rates
ConditionsIn vitro human liver microsome (HLM) stability assays

Buyers developing long-acting therapeutics can select this fluorinated building block to overcome the rapid metabolic clearance typically associated with standard morpholine derivatives.

Kinase Inhibitor Development

The compound is a highly effective choice for synthesizing advanced kinase inhibitors where the morpholine oxygen acts as a hinge-binder. The (S)-configured difluoromethyl group projects into specific hydrophobic pockets, acting as a lipophilic hydrogen bond donor to enhance affinity while the lowered pKa improves oral bioavailability [1].

CNS Drug Discovery

Due to the optimized LogP and increased fraction of neutral species at physiological pH (driven by the pKa-lowering effect of the -CF2H group), this building block is highly suitable for designing CNS-penetrant therapeutics. It directly replaces standard morpholine to overcome blood-brain barrier (BBB) permeability issues [2].

Metabolically Stable Agrochemicals

In the development of next-generation crop protection agents, the metabolic shielding provided by the alpha-difluoromethyl group prevents rapid environmental and biological degradation. Procuring this specific enantiomer ensures consistent field efficacy compared to unsubstituted or racemic morpholine derivatives [2].

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

137.06522023 g/mol

Monoisotopic Mass

137.06522023 g/mol

Heavy Atom Count

9

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